

# The chemical classification of Carbocromen as a coumarin derivative

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carbocromen**

Cat. No.: **B1198780**

[Get Quote](#)

## Carbocromen: A Coumarin Derivative for Coronary Vasodilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Carbocromen**, a synthetic coumarin derivative, has been recognized for its potent vasodilatory effects, particularly on the coronary arteries. This technical guide delves into the chemical classification of **Carbocromen**, its mechanism of action, and a review of its pharmacological effects. The document provides a comprehensive overview of its physicochemical properties, synthesis, and clinical findings, presented in a format tailored for researchers and professionals in drug development. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound.

## Chemical Classification and Physicochemical Properties

**Carbocromen**, with the IUPAC name ethyl 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl]oxy]acetate, is unequivocally classified as a member of the coumarin family.<sup>[1][2]</sup> Coumarins are a class of benzopyrone compounds, characterized by a benzene ring fused to an  $\alpha$ -pyrone ring.<sup>[3]</sup> The core coumarin scaffold of **Carbocromen** is substituted at various positions, contributing to its specific pharmacological profile.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Carbocromen**

| Property          | Value                                               | Reference |
|-------------------|-----------------------------------------------------|-----------|
| Molecular Formula | C <sub>20</sub> H <sub>27</sub> NO <sub>5</sub>     | [1][4]    |
| Molar Mass        | 361.438 g·mol <sup>-1</sup>                         | [4][5]    |
| CAS Number        | 804-10-4                                            | [1][4]    |
| Melting Point     | 220-222 °C                                          | [4]       |
| Boiling Point     | 488.6°C at 760 mmHg                                 | [4]       |
| LogP              | 2.92760                                             | [4]       |
| pKa               | 8.3 (Uncertain)                                     | [4]       |
| Solubility        | Slightly soluble in Chloroform, Methanol, and Water | [4]       |

## Synthesis of Carbocromen

The synthesis of **Carbocromen**, like many other coumarin derivatives, is often achieved through the Pechmann condensation reaction.[6] This reaction involves the condensation of a phenol with a  $\beta$ -keto ester under acidic conditions.[2]

## Experimental Protocol: Pechmann Condensation for Coumarin Synthesis (General)

This protocol provides a general methodology for the Pechmann condensation, which can be adapted for the synthesis of **Carbocromen** by using appropriate precursors.

### Materials:

- Phenol (or a substituted phenol, e.g., a resorcinol derivative)
- $\beta$ -keto ester (e.g., ethyl acetoacetate)

- Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or Indium(III) chloride)[1][4]
- Solvent (optional, e.g., ethanol)
- Milling jar and balls (for mechanochemical synthesis)
- Reflux condenser
- Thin Layer Chromatography (TLC) apparatus
- Recrystallization solvent (e.g., ethanol)

**Procedure:**

- Reactant Mixture: In a round-bottom flask, combine the phenol and the  $\beta$ -keto ester in equimolar amounts.
- Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. The choice and amount of catalyst may vary depending on the specific reactants and desired reaction conditions.[4]
- Reaction Conditions:
  - Conventional Heating: Heat the mixture under reflux for a specified duration (e.g., 45 minutes to several hours), monitoring the reaction progress by TLC.[7]
  - Mechanochemical Synthesis: Place the reactants and catalyst in a milling jar with milling balls and mill at room temperature for a designated time.[7]
- Work-up:
  - After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
  - If the reaction was performed with a solid catalyst, filter the mixture to remove the catalyst. [7]
  - Pour the reaction mixture into ice-cold water to precipitate the crude product.

- Purification:
  - Collect the precipitate by filtration and wash with cold water.
  - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.[7]

## Mechanism of Action and Signaling Pathways

**Carbocromen** functions primarily as a coronary vasodilator.[5][8] Its mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE, **Carbocromen** leads to an increase in intracellular cAMP levels in cardiac and smooth muscle cells.[8] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.



[Click to download full resolution via product page](#)

**Carbocromen's Mechanism of Action via PDE Inhibition.**

## Pharmacological Effects and Clinical Data

Clinical studies have demonstrated **Carbocromen**'s efficacy as a coronary vasodilator, leading to increased myocardial blood flow.[7][9]

## Hemodynamic Effects

A comparative study investigated the systemic and coronary hemodynamic effects of **Carbocromen** and dipyridamole in patients without detectable heart disease. The key findings are summarized in Table 2.

Table 2: Hemodynamic Effects of Intravenous **Carbocromen** vs. Dipyridamole

| Parameter                                                                          | Carbocromen<br>(0.125 mg kg <sup>-1</sup> min <sup>-1</sup> ) | Dipyridamole (0.05 mg kg <sup>-1</sup> min <sup>-1</sup> ) | Reference |
|------------------------------------------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------|-----------|
| Coronary Blood Flow<br>(ml·100g <sup>-1</sup> ·min <sup>-1</sup> )                 | 82 ± 23 to 337 ± 68                                           | 78 ± 9 to 301 ± 61                                         | [9]       |
| Minimal Coronary<br>Resistance<br>(mmHg·ml <sup>-1</sup> ·100g·min <sup>-1</sup> ) | 0.24 ± 0.04                                                   | 0.23 ± 0.04                                                | [9]       |
| Heart Rate (beats<br>min <sup>-1</sup> )                                           | No significant change                                         | 73 to 94 (P < 0.005)                                       | [9]       |
| Mean Aortic Pressure<br>(mmHg)                                                     | No significant change                                         | 89 to 78 (P < 0.001)                                       | [9]       |
| Myocardial Oxygen<br>Consumption                                                   | Unchanged                                                     | Increased by 46% (P < 0.001)                               | [9]       |

## Effects on Myocardial Metabolism in Coronary Artery Disease

A study on patients with coronary arteriosclerotic disease investigated the effect of **Carbocromen** on myocardial metabolism during atrial pacing.

Table 3: Effect of **Carbocromen** on Myocardial Metabolism during Pacing-Induced Tachycardia

| Parameter                          | Observation                                                | Reference |
|------------------------------------|------------------------------------------------------------|-----------|
| Myocardial Blood Flow              | Increased at rest and during pacing                        | [7]       |
| Myocardial Oxygen Consumption      | No interference                                            | [7]       |
| Free Fatty Acid (FFA) Uptake       | No interference                                            | [7]       |
| Lactate and Hypoxanthine Excretion | Increased to a greater extent during Carbocromen treatment | [7]       |

These findings suggest that while **Carbocromen** is a potent coronary vasodilator, it may have an unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[7]

## Experimental Protocols: Clinical Evaluation

The following outlines a representative experimental design for a clinical trial evaluating the efficacy of **Carbocromen** in patients with chronic stable angina, based on published study abstracts.

## Study Design

A randomized, double-blind, placebo-controlled, crossover study.

## Patient Population

Patients with a documented history of chronic stable angina pectoris, reproducible exercise-induced ischemia, and stable background antianginal medication.

## Intervention

- Treatment Arm: Oral administration of **Carbocromen** hydrochloride at varying doses (e.g., 75 mg, 150 mg, 225 mg) three times daily.
- Control Arm: Placebo administered three times daily.

## Outcome Measures

- Primary Efficacy Endpoint: Change from baseline in total exercise duration at trough and peak drug levels.
- Secondary Efficacy Endpoints:
  - Time to onset of angina.
  - Time to 1-mm ST-segment depression.
  - Frequency of angina attacks.
  - Use of short-acting nitrates.
- Safety Endpoints:
  - Incidence of adverse events.
  - Changes in vital signs (heart rate, blood pressure).
  - Electrocardiogram (ECG) parameters.



[Click to download full resolution via product page](#)

Workflow for a Crossover Clinical Trial of **Carbocromen**.

## Conclusion

**Carbocromen** is a well-characterized coumarin derivative with significant coronary vasodilatory properties. Its mechanism of action through phosphodiesterase inhibition and subsequent increase in cAMP provides a clear rationale for its pharmacological effects. While clinical data support its efficacy in increasing coronary blood flow, further research is warranted to fully elucidate its metabolic effects in ischemic conditions. The provided experimental frameworks for synthesis and clinical evaluation can serve as a foundation for future investigations into **Carbocromen** and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nopr.niscpr.res.in](http://nopr.niscpr.res.in) [nopr.niscpr.res.in]
- 2. Pechmann condensation - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [iiste.org](http://iiste.org) [iiste.org]
- 5. [Studies with 3-(2-diethylaminoethyl)-4-methyl-7-carbethoxymethoxy-2-oxo-(1,2-chromene), a new coronary vasodilator agent] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Pharmacological modulation of redox signaling pathways in disease - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [The effect of carbocromen on cardiac cyclic adenosine-monophosphate] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- To cite this document: BenchChem. [The chemical classification of Carbocromen as a coumarin derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198780#the-chemical-classification-of-carbocromen-as-a-coumarin-derivative>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)